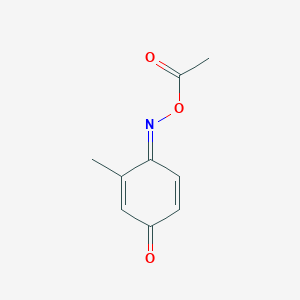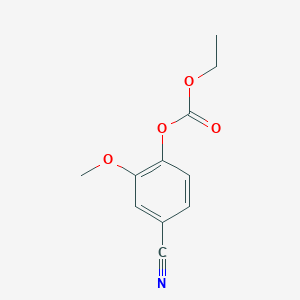
2-methylbenzo-1,4-quinone 1-(O-acetyloxime)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylbenzo-1,4-quinone 1-(O-acetyloxime) is a synthetic compound that has been widely used in scientific research for its unique properties. It is a derivative of 2-methyl-1,4-benzoquinone and is commonly referred to as MBQAO. The compound is known for its ability to act as an electron acceptor and is used in various biochemical and physiological studies.
作用機序
The mechanism of action of MBQAO involves its ability to accept electrons and generate ROS. The compound acts as a redox mediator and is able to transfer electrons between different molecules. This property allows MBQAO to induce oxidative stress in cells and generate ROS, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
MBQAO has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been used in studies related to cancer treatment. MBQAO has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation and immune response.
実験室実験の利点と制限
One of the main advantages of MBQAO is its ability to induce oxidative stress in cells. This property has been used in various studies related to oxidative stress and antioxidant activity. However, MBQAO also has some limitations. It is a synthetic compound and may not accurately represent the effects of natural compounds on cellular processes. Additionally, the use of MBQAO in laboratory experiments requires careful consideration of dosage and exposure time to ensure accurate results.
将来の方向性
There are several future directions for research related to MBQAO. One area of interest is the use of MBQAO in cancer treatment. The compound has been shown to induce apoptosis in cancer cells and may have potential as a cancer therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBQAO and its potential applications in various fields of study.
合成法
The synthesis of MBQAO involves the reaction of 2-methyl-1,4-benzoquinone with hydroxylamine-O-sulfonic acid in the presence of a catalyst such as sodium acetate. The resulting product is then acetylated to form MBQAO. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
MBQAO has been used in a wide range of scientific research applications. It is commonly used in studies related to oxidative stress and antioxidant activity. MBQAO is known for its ability to generate reactive oxygen species (ROS) and is used to induce oxidative stress in cells. This property has been used to study the effects of oxidative stress on various biological processes.
特性
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-5-8(12)3-4-9(6)10-13-7(2)11/h3-5H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJYBBUVYGBOSU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5289814.png)
![N-(3-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5289820.png)




![N-({1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5289858.png)
![N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5289862.png)
![2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5289871.png)
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5289877.png)
![N-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5289883.png)
![2-(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5289906.png)
![2,6-bis[5-(dimethylamino)-2,4-pentadien-1-ylidene]cyclohexanone](/img/structure/B5289911.png)

